Tetrabenzyl Miglustat Tetrabenzyl Miglustat
Brand Name: Vulcanchem
CAS No.:
VCID: VC18548882
InChI: InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1
SMILES:
Molecular Formula: C38H45NO4
Molecular Weight: 579.8 g/mol

Tetrabenzyl Miglustat

CAS No.:

Cat. No.: VC18548882

Molecular Formula: C38H45NO4

Molecular Weight: 579.8 g/mol

* For research use only. Not for human or veterinary use.

Tetrabenzyl Miglustat -

Specification

Molecular Formula C38H45NO4
Molecular Weight 579.8 g/mol
IUPAC Name (2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Standard InChI InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1
Standard InChI Key DZPAABGOOAWABR-OQYJSAOUSA-N
Isomeric SMILES CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Tetrabenzyl Miglustat belongs to the piperidine class of organic compounds, characterized by a six-membered ring containing one nitrogen atom. The benzyl groups (–CH₂C₆H₅) are attached to the hydroxyl (–OH) positions of the parent miglustat structure, serving as protective moieties during synthesis. The stereochemical configuration (2S,3R,4R,5S) is critical for its role as a precursor, as miglustat’s therapeutic activity depends on precise spatial arrangement .

Table 1: Physicochemical Properties of Tetrabenzyl Miglustat

PropertyValue
CAS Number441061-29-6
Molecular FormulaC₃₈H₄₅NO₄
Molecular Weight579.77 g/mol
IUPAC Name(2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine
SynonymsMiglustat Impurity 19
AppearanceSolid (exact form unspecified)

The benzyl groups enhance the compound’s lipophilicity, facilitating purification via chromatography or crystallization during synthesis. This protective strategy is common in iminosugar chemistry to prevent unwanted side reactions .

Synthetic Role in Miglustat Production

Miglustat (Zavesca®), a glucosylceramide synthase inhibitor, requires stereochemical precision for its mechanism of action in treating Niemann-Pick type C (NPC) and Gaucher disease . Tetrabenzyl Miglustat emerges during the synthetic pathway as a protected intermediate. The synthesis typically involves:

  • Benzylation of Precursors: Hydroxyl groups on the piperidine ring are benzylated to prevent oxidation or undesired nucleophilic reactions.

  • Selective Deprotection: Controlled removal of benzyl groups under hydrogenolysis or acidic conditions yields miglustat with high enantiomeric purity .

The use of Tetrabenzyl Miglustat as an intermediate addresses challenges in miglustat synthesis, such as:

  • Stability: Benzyl groups stabilize reactive intermediates during prolonged reaction steps.

  • Purification: Enhanced hydrophobicity simplifies separation from polar byproducts .

Table 2: Key Synthetic Advantages of Tetrabenzyl Miglustat

AdvantageRationale
Stereochemical ControlBenzyl groups prevent racemization during synthesis .
Improved SolubilityFacilitates dissolution in organic solvents for reaction homogeneity .
ScalabilityEnables large-scale production with consistent purity .

Analytical Characterization

Quality control of Tetrabenzyl Miglustat is paramount to ensure miglustat’s final product meets regulatory standards. Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects residual solvents or byproducts.

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry via ¹H and ¹³C spectra .

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

Impurity profiling, as mandated by the International Council for Harmonisation (ICH) guidelines, requires detecting Tetrabenzyl Miglustat at levels below 0.1% in miglustat APIs . Recent advances in ultra-high-performance liquid chromatography (UHPLC) have improved detection limits to parts per billion (ppb) .

SupplierLocationPurity StandardsApplication Focus
Beijing Qinling PharmaceuticalChina>98%Miglustat API production

The compound’s applications are predominantly confined to:

  • API Synthesis: As a precursor in miglustat production.

  • Research & Development: Investigating novel synthetic routes for iminosugar derivatives.

Research Frontiers and Challenges

Despite its established role, opportunities exist to optimize Tetrabenzyl Miglustat’s synthesis:

  • Catalytic Methods: Transitioning from stoichiometric benzylation to catalytic processes to reduce waste.

  • Continuous Flow Chemistry: Enhancing yield and reproducibility through automated systems .

Challenges include balancing protective group strategies with cost-efficiency and environmental impact, particularly in benzyl group removal steps.

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